molecular formula C12H26O12 B13394700 4-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol;hydrate

4-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol;hydrate

Cat. No.: B13394700
M. Wt: 362.33 g/mol
InChI Key: LXMBXZRLTPSWCR-UHFFFAOYSA-N
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Description

4-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol;hydrate is a complex organic compound characterized by multiple hydroxyl groups. This compound is notable for its intricate structure, which includes a hexane backbone with several hydroxyl groups and an oxane ring. The presence of these functional groups makes it highly reactive and versatile in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol;hydrate typically involves multi-step organic synthesis. The process begins with the preparation of the oxane ring, followed by the introduction of hydroxyl groups through hydroxylation reactions. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of biocatalysts to enhance the efficiency and yield of the synthesis. The process is optimized to minimize waste and reduce the environmental impact. Advanced techniques such as continuous flow reactors may be employed to scale up the production while maintaining high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

4-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol;hydrate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form simpler alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The reactions typically occur under controlled conditions, such as specific pH levels and temperatures, to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield aldehydes or ketones, while substitution reactions can produce halogenated derivatives or amines.

Scientific Research Applications

4-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol;hydrate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biological processes and as a precursor for bioactive molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antioxidant or anti-inflammatory agent.

    Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of 4-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol;hydrate involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their structure and function. This compound may also act as a radical scavenger, neutralizing free radicals and preventing oxidative damage.

Comparison with Similar Compounds

Similar Compounds

    6-O-beta-D-Galactopyranosyl-D-glucopyranose: Similar in structure but differs in the arrangement of hydroxyl groups.

    [3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3-hydroxy-4,5-dimethoxybenzoate: Contains additional methoxy groups and a benzoate moiety.

    4,6-dihydroxy-7,12,16-trimethyl-15-(4,5,6-trihydroxy-6-methylheptan-2-yl)pentacyclo[9.7.0.01,3.03,8.012,16]octadecane-7-carboxylate: A more complex structure with multiple rings and functional groups.

Uniqueness

The uniqueness of 4-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol;hydrate lies in its specific arrangement of hydroxyl groups and the presence of both hexane and oxane components. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O11.H2O/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12;/h4-21H,1-3H2;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXMBXZRLTPSWCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(CO)O)O)O)O)O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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